

kinetic model comparison dibenzyltoluene hydrogenation dehydrogenation

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Compound Focus: 2,3-Dibenzyltoluene

CAS No.: 53585-53-8

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Kinetic Model Comparison at a Glance

The tables below summarize the fundamental parameters for hydrogenation and dehydrogenation reactions, providing a direct comparison of different kinetic models.

Table 1: Hydrogenation Kinetic Models

Model Feature	Ni/Al ₂ O ₃ Model [1]	Ru/Al ₂ O ₃ Pathway [2]	Electrochemical Hydrogenation [3]
Reaction Pathway	Three-step series reaction: H0-DBT → H6-DBT → H12-DBT → H18-DBT	Preferential SSM pathway (Side-Side-Middle ring sequence)	Two-step process: H0-DBT → H12-DBT → H18-DBT

| **Activation Energy (E_a)** | Step 1: 59.3 kJ/mol Step 2: 56.1 kJ/mol Step 3: 64.6 kJ/mol | Not specified in kinetic form | Not applicable | | **Reaction Order (H₂)** | ~0.79 (averaged) | Not specified | N/A (Current density depends on potential, temperature, and concentration) | | **Rate-Determining Step** | Hydrogenation of H12-DBT to H18-DBT (Step 3) | Not explicitly stated | Hydrogenation from H12-DBT to H18-DBT | | **Typical Conditions** | Varies with H₂ pressure and temperature | 120–200 °C, 50 bar H₂ | Room temperature, atmospheric pressure |

Table 2: Dehydrogenation Kinetic Models

Model Feature	Pt/Al ₂ O ₃ Model 1 [4]	Pt/Al ₂ O ₃ Model 2 [5]	General Form [4]
Activation Energy (E _a)	171 kJ/mol	82.8 kJ/mol	Varies by catalyst and conditions
Reaction Order (n)	2.3 - 2.4	Not specified	$(r = k_0 e^{\{-E_a/RT\}} C_{\{H18-DBT\}}^n)$
Typical Conditions	Temperature range: 260–320 °C	Not specified	Temperature range: 250–320 °C
Catalyst Performance	Not specified	Volume H ₂ released: 3755 mL in 2 h; Dehydrogenation degree: 78.2%	Depends on catalyst (Pt, Pd, Rh, Ru)

Table 3: Catalyst Performance Comparison

Catalyst	Key Finding	Reference
Rh/Al ₂ O ₃	Best for hydrogenation : 92.7% hydrogenation degree in 2 h (TOF: 26.5 h ⁻¹).	[5]
Pt/Al ₂ O ₃	Best for dehydrogenation : 78.2% dehydrogenation degree in 2 h (TOF: 39.6 h ⁻¹).	[5]
Raney-Ni	Effective non-noble metal for hydrogenation; optimal at 170°C, 0.80 MPa H ₂ .	[6]
Ru/Al ₂ O ₃	Used to determine SSM hydrogenation pathway via ¹ H NMR analysis.	[2]

Experimental Protocols Overview

Here is a summary of the key experimental methodologies used in the studies cited in the tables.

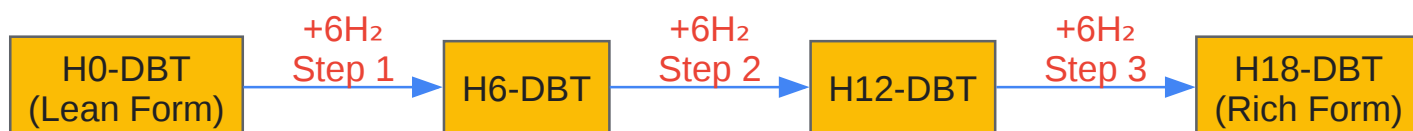
- **Hydrogenation in Batch Reactor (Thermocatalytic)** [2] [6] [1]: This is a standard method where H0-DBT and a solid catalyst (e.g., Ru/Al₂O₃, Ni/Al₂O₃) are loaded into a high-pressure autoclave. The

reactor is purged, heated to the target temperature (e.g., 120–200°C), and pressurized with H₂ (e.g., 5–50 bar). The reaction progress is monitored by taking liquid samples over time for analysis.

- **Electrochemical Hydrogenation** [3]: This method operates under mild conditions. A Ru-Ti-Ir mesh electrode is used, with protons supplied from water electrolysis at the anode. The hydrogenation occurs at the cathode, and the process is tracked using techniques like cyclic voltammetry and bulk electrolysis coulometry.
- **Dehydrogenation in Flow Reactor** [4]: Perhydro-dibenzyltoluene (H18-DBT) is vaporized and passed continuously through a fixed-bed reactor containing a catalyst (e.g., Pt/Al₂O₃) at high temperatures (e.g., 260–320°C). The hydrogen release is measured, and the degree of dehydrogenation (DoD) is often correlated with the change in the refractive index of the liquid effluent.
- **Reaction Pathway Analysis** [2]: The sequence of hydrogenation is determined using ¹H NMR spectroscopy. Liquid samples from the hydrogenation reactor are analyzed, and the changing chemical shifts reveal the order in which the aromatic rings are hydrogenated, confirming the SSM pathway.

Visualizing the Hydrogenation Pathway

The following diagram illustrates the established sequential pathway for the hydrogenation of H0-DBT to the fully hydrogenated H18-DBT, which is crucial for understanding the kinetic models.



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Key Insights for Researchers

- **Hydrogenation is a Multi-Step Process:** Kinetic studies confirm that hydrogenation proceeds sequentially. The final step (H12- to H18-DBT) is often rate-determining, especially on non-noble Ni catalysts [1]. The SSM (Side-Side-Middle) pathway is strongly preferred [2].
- **Catalyst Choice is Critical:** Noble metal catalysts like Rh and Pt show superior performance for hydrogenation and dehydrogenation, respectively [5]. However, non-noble alternatives like Raney-Ni [6] and Ni/Al₂O₃ [1] are also active for hydrogenation, which is important for cost reduction.
- **Emerging Techniques:** Electrochemical hydrogenation presents a promising alternative to traditional thermocatalysis, enabling hydrogen storage under mild conditions (room temperature, atmospheric pressure) [3].

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